3,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalene-1-acetaldehyde
CAS No.: 97806-23-0
Cat. No.: VC18481133
Molecular Formula: C16H26O
Molecular Weight: 234.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97806-23-0 |
|---|---|
| Molecular Formula | C16H26O |
| Molecular Weight | 234.38 g/mol |
| IUPAC Name | 2-(2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl)acetaldehyde |
| Standard InChI | InChI=1S/C16H26O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h11,14H,5-10H2,1-4H3 |
| Standard InChI Key | PXUZFGJDDMUKKY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2(CCCC(C2CC1)(C)C)C)CC=O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a partially hydrogenated naphthalene backbone (decahydronaphthalene) substituted with four methyl groups at positions 2, 5, 5, and 8a, along with an acetaldehyde (-CH₂CHO) functional group at position 1. This structure confers both rigidity and stereochemical complexity, with the octahydro configuration reducing aromaticity while enhancing stability.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆O |
| Molecular Weight | 234.38 g/mol |
| CAS Registry Number | 97806-23-0 |
| Functional Groups | Aldehyde, Methyl Substituents |
Stereochemical Considerations
The tetramethyl substitution pattern introduces multiple stereocenters, necessitating precise synthetic control to isolate desired diastereomers. For instance, the (1R,2R,4aS,8aS) configuration has been resolved in related decahydronaphthalene carbaldehydes via chromatographic separation and crystallography .
Synthetic Methodologies
Multi-Step Organic Synthesis
The compound is typically synthesized through sequential reactions starting from simpler naphthalene derivatives. A representative route involves:
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Wieland–Miescher Ketone Analog Preparation: Cyclohexanedione precursors are treated with ethyl vinyl ketone (EVK) under basic conditions to form bicyclic enones .
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Reductive Alkylation: Lithium-ammonia reductions followed by methyl iodide quenching install methyl groups stereoselectively .
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Aldehyde Functionalization: Dichloromethyllithium-mediated epoxide opening and subsequent thermolysis yield the acetaldehyde moiety .
Table 2: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Enone Formation | EVK, KOH, MeOH | 61 | |
| Reductive Methylation | Li/NH₃, MeI, THF | 54 | |
| Aldehyde Generation | LiCH₂Cl, HMPA, 130°C | 45 |
Alternative Pathways
Patent literature describes carbaldehyde synthesis via hydride reductions of formyl ketones, leveraging LiAlH₄ in tetrahydrofuran (THF) to achieve 71% yields of triol intermediates . Diazoketone intermediates, formed under acidic conditions, further enable ring contraction strategies .
Reactivity and Functionalization
Aldehyde-Specific Reactions
The acetaldehyde group participates in nucleophilic additions (e.g., Grignard reactions) and oxidations. For example, Dess–Martin periodinane selectively oxidizes secondary alcohols to ketones without affecting the aldehyde .
Cyclization and Photochemical Behavior
Photolysis of triene derivatives at <330 nm induces -hydrogen shifts, though attempted cyclizations to pentacyclic structures (e.g., betulinic acid analogues) remain challenging . Thermal conditions (e.g., 150°C in 1-hexanol) favor esterification and solvent distillation .
Applications in Fragrance and Materials Science
Olfactory Properties
The compound’s rigid, hydrophobic structure contributes to long-lasting woody and amber notes in perfumery. Its stability under acidic conditions makes it suitable for cosmetic formulations .
Chemical Intermediate Utility
As a building block, the aldehyde facilitates syntheses of triterpenoid analogues. For instance, Suzuki couplings with iodinated intermediates enable access to polycyclic frameworks .
Recent Research Advances
Stereocontrolled Syntheses
Advances in asymmetric catalysis have improved access to enantiopure decahydronaphthalene derivatives. Chiral auxiliaries and enzymatic resolutions now achieve >90% enantiomeric excess (ee) for critical intermediates .
Computational Modeling
Challenges and Future Directions
Despite progress, low yields in photochemical cyclizations (e.g., <20% for triene-to-cyclohexadiene conversions) highlight the need for improved catalysts . Future work may explore biocatalytic methods or flow chemistry to enhance efficiency.
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